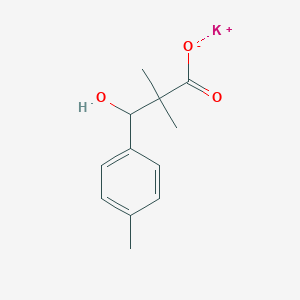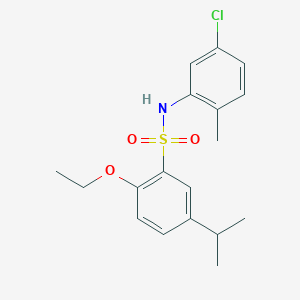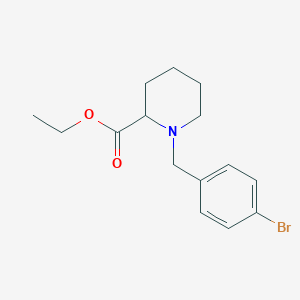![molecular formula C16H19NO B4921255 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s but gained popularity in the 2000s as a recreational drug. MDPV is known for its potent psychostimulant effects and has been associated with numerous cases of addiction, overdose, and even death. However, beyond its recreational use, MDPV has also been the focus of scientific research due to its potential therapeutic applications. In
Mécanisme D'action
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine also acts as a potent agonist at the alpha-2 adrenergic receptor, which further enhances its stimulant effects.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has also been shown to produce behavioral effects, such as increased locomotor activity, stereotypy, and social interaction.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying dopamine-related disorders. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine is also relatively easy to synthesize and has a long shelf life. However, there are also several limitations to using 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine in lab experiments. It has a high potential for abuse and addiction, which can make it difficult to control its use in animal studies. 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine is also associated with numerous adverse effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine. One area of research is the development of new therapeutic applications for 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine. Studies have shown that 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine may be effective in treating ADHD and other dopamine-related disorders, and further research is needed to explore its potential in these areas. Another area of research is the development of new analogs of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine that may have improved therapeutic properties or reduced abuse potential. Finally, more research is needed to understand the long-term effects of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine use on the brain and behavior.
Méthodes De Synthèse
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 1-(4-methoxyphenyl)-2-nitropropene with pyrrolidine and subsequent reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This property makes 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
Propriétés
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-8-13(12-17-10-4-5-11-17)14-6-2-3-7-15(14)16/h2-3,6-9H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMIBUORLULSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4aH-benzo[7]annulene-1,3-dicarbonitrile](/img/structure/B4921173.png)

![2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)


![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)

![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)


